Product packaging for Ethyl 3-pyridylacetate(Cat. No.:CAS No. 39931-77-6)

Ethyl 3-pyridylacetate

Cat. No.: B052950
CAS No.: 39931-77-6
M. Wt: 165.19 g/mol
InChI Key: RPWXYCRIAGBAGY-UHFFFAOYSA-N
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Description

Ethyl 3-pyridylacetate is a versatile and high-value ester derivative of nicotinic acid, serving as a critical synthetic intermediate in medicinal chemistry and organic synthesis. Its core research value lies in the presence of both a reactive ester group and a pyridine ring, a privileged scaffold in drug discovery. The ester moiety allows for facile hydrolysis to the corresponding acetic acid or amide formation, while the pyridyl nitrogen acts as a hydrogen bond acceptor and coordination site, influencing the physicochemical properties and biological activity of target molecules. This compound is extensively employed in the synthesis of a wide array of pharmacologically active compounds, including analogs of vitamins, neurotransmitters, and enzyme inhibitors. It is a key precursor for constructing complex heterocyclic systems and for introducing the 3-pyridylmethyl fragment into molecular architectures. Researchers utilize this compound to develop novel ligands for receptors, probe enzyme active sites, and create new materials with specific electronic characteristics. Supplied as a high-purity material, it is designed to ensure reproducibility and reliability in sophisticated research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B052950 Ethyl 3-pyridylacetate CAS No. 39931-77-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-pyridin-3-ylacetate
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InChI

InChI=1S/C9H11NO2/c1-2-12-9(11)6-8-4-3-5-10-7-8/h3-5,7H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWXYCRIAGBAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50192984
Record name 3-Pyridineacetic acid, ethyl ester
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Molecular Weight

165.19 g/mol
Source PubChem
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CAS No.

39931-77-6
Record name 3-Pyridineacetic acid, ethyl ester
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Record name 3-Pyridineacetic acid, ethyl ester
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Record name Ethyl 3-pyridylacetate
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Record name 3-Pyridineacetic acid, ethyl ester
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Record name Ethyl 3-pyridylacetate
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Synthetic Methodologies and Mechanistic Reactivity of Ethyl 3 Pyridylacetate

Established Synthetic Routes to Ethyl 3-Pyridylacetate (B8606304)

The synthesis of ethyl 3-pyridylacetate can be achieved through several established routes, primarily involving classical esterification reactions.

Conventional Esterification and Related Preparations

The most common and conventional method for the preparation of this compound is the Fischer-Speier esterification of 3-pyridylacetic acid. This reaction typically involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds by protonation of the carboxyl group, followed by nucleophilic attack of the ethanol, and subsequent elimination of water to form the ester.

Another established method involves the reaction of 3-pyridylacetyl chloride with ethanol. The acid chloride, being more reactive than the carboxylic acid, readily reacts with ethanol, often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct.

A summary of conventional preparation methods is presented below:

Starting MaterialReagentsKey ConditionsProduct
3-Pyridylacetic acidEthanol, Sulfuric AcidRefluxThis compound
3-Pyridylacetic acidThionyl chloride, then EthanolReaction with SOCl₂ followed by addition of ethanolThis compound
3-Pyridylacetyl chlorideEthanol, PyridineReaction in a suitable solvent at room temperature or with gentle heatingThis compound

Development of Environmentally Benign and Eco-Friendly Synthetic Protocols, including Microwave-Assisted Approaches

In recent years, there has been a growing emphasis on the development of more environmentally friendly synthetic methods. While specific literature detailing a wide array of green synthetic routes exclusively for this compound is emerging, the principles of green chemistry are being applied to the synthesis of related pyridine derivatives, suggesting analogous applications.

Microwave-assisted organic synthesis has been shown to be a valuable tool in accelerating reactions, often leading to higher yields and reduced by-product formation. For instance, the synthesis of various heterocyclic compounds derived from pyridylacetates has been successfully achieved using microwave irradiation, significantly reducing reaction times compared to conventional heating. derpharmachemica.comsphinxsai.com A notable example is the microwave-assisted synthesis of ethyl (3-fluoro-2-pyridyl)acetate, which demonstrated a 40% reduction in reaction time while maintaining comparable yields. Furthermore, the synthesis of ethyl 2-diazo-2-(pyridin-3-yl)acetate has been accomplished using microwave irradiation, highlighting the applicability of this technology to derivatives of the target molecule. uit.no These examples strongly suggest that microwave-assisted esterification of 3-pyridylacetic acid could provide a more sustainable and efficient route to this compound.

Considerations for Process Chemistry and Scalable Synthesis of this compound

For the large-scale industrial production of this compound, several factors must be considered, including cost of starting materials, reaction efficiency, safety, and ease of purification. While conventional esterification methods are robust, they can require significant energy input and the use of corrosive acids.

A practical and scalable synthesis relevant to this compound chemistry has been demonstrated in the preparation of a potent phosphodiesterase 4 (PDE4) inhibitor. acs.org In this multi-step synthesis, the lithium enolate of this compound N-oxide was utilized in a key stereoselective alkylation step. acs.org The process was designed to be chromatography-free, a significant advantage for scalable synthesis, and proceeded with high yield and stereoselectivity. acs.org This highlights the utility of this compound derivatives as key intermediates in the scalable production of complex pharmaceutical compounds. The development of such efficient and practical synthetic steps is crucial for the economic viability of large-scale manufacturing.

Investigations into the Reactivity Profiles of this compound

The reactivity of this compound is characterized by the interplay of the pyridine ring and the ester-containing side chain.

Exploration of Pyridine Ring Reactivity, including Specificity of Lithiation Challenges at the 3-Position

The pyridine ring is an electron-deficient heterocycle, which influences its reactivity towards both electrophilic and nucleophilic reagents. Nucleophilic attack on the pyridine ring of this compound is generally disfavored due to the electron-donating character of the alkyl substituent.

Lithiation, a powerful tool for the functionalization of aromatic rings, presents specific challenges when applied to pyridines. The nitrogen atom can coordinate with the lithium reagent, and nucleophilic addition to the C=N bond can compete with deprotonation. clockss.org The position of substitution on the pyridine ring significantly directs the site of lithiation. For 3-substituted pyridines, lithiation typically occurs at the 2- or 4-position, as these positions are activated by the ring nitrogen.

Direct lithiation at the 3-position of an unsubstituted pyridine is difficult. However, for a substituted pyridine like this compound, the directing effect of the substituent must be considered. The methylene (B1212753) group of the acetate (B1210297) moiety is acidic and can be deprotonated by strong bases. However, achieving selective lithiation on the pyridine ring itself requires careful choice of reagents and conditions. The use of sterically hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), at low temperatures can often favor deprotonation over nucleophilic addition. clockss.org

Studies on the lithiation of 3-bromopyridine (B30812) have shown that clean generation of 3-lithiopyridine can be achieved at low temperatures in non-polar solvents like toluene, which can then be trapped with various electrophiles. researchgate.net This suggests that a halogen-metal exchange approach could be a viable strategy for generating a 3-lithiated pyridine species that could then be functionalized. The challenges in the regioselective lithiation of 3-substituted pyridines often necessitate the use of directing metalating groups to achieve the desired substitution pattern. researchgate.net

Analysis of Oxidation Reactions and Positional Isomerism Effects with Reagents (e.g., Hypervalent Iodine Reagents)

The oxidation of this compound can occur at either the pyridine ring nitrogen to form the N-oxide or at the benzylic methylene group. The outcome of the oxidation is highly dependent on the oxidant used and the position of the substituent on the pyridine ring.

A systematic study on the oxidation of substituted pyridines with hypervalent iodine reagents, such as PhI(OH)(OTs), PhI(OAc)₂, and PhI(OCOCF₃)₂, has revealed significant positional isomerism effects. clockss.org In this study, it was found that while ethyl 2-pyridylacetate (B8455688) and ethyl 4-pyridylacetate were oxidized at the methylene group, this compound was completely unreactive towards these hypervalent iodine reagents under the same conditions. clockss.org

This pronounced difference in reactivity is attributed to the reaction mechanism. The oxidation of the 2- and 4-isomers is proposed to proceed through the initial formation of a pyridinium (B92312) salt intermediate. This intermediate increases the acidity of the methylene protons, allowing for intramolecular deprotonation and subsequent oxidation. clockss.org In the case of this compound, the formation of a similar reactive intermediate is disfavored, thus inhibiting the oxidation at the methylene group by hypervalent iodine reagents. clockss.org This highlights a critical aspect of the reactivity of this compound and the importance of positional isomerism in directing the outcome of oxidation reactions.

In contrast, oxidation at the nitrogen atom to form this compound N-oxide can be readily achieved using reagents such as peracetic acid. abertay.ac.uk The resulting N-oxide is a valuable intermediate for further functionalization, as seen in its use in scalable synthetic processes. acs.org

Carbon-Hydrogen (C-H) Bond Functionalization Strategies Utilizing this compound as a Substrate

The direct functionalization of carbon-hydrogen (C-H) bonds in heteroaromatic compounds like this compound represents a powerful and atom-economical approach to creating complex molecules. researchgate.net Traditional methods often require pre-functionalization, adding steps and generating waste. In contrast, C-H activation strategies offer a more direct route to introduce new functional groups.

For pyridines, C-H functionalization can be challenging due to the electronic properties of the ring and the basicity of the nitrogen atom, which can poison catalysts. nih.govuiowa.edu However, the presence of an electron-withdrawing group, such as the ethyl acetate group in the 3-position of this compound, can influence the regioselectivity of these reactions. nih.gov This substituent increases the acidity of the C-H bonds, particularly at the C4 position, and reduces the Lewis basicity of the pyridine nitrogen, facilitating certain C-H functionalization reactions. nih.gov

Transition metal catalysis is a cornerstone of C-H functionalization. beilstein-journals.org Palladium-catalyzed reactions, for instance, have been extensively studied for the arylation of pyridines. nih.gov While C2-selective methods are common, protocols for C3 and C4 functionalization are also being developed. nih.govbeilstein-journals.org For a substrate like this compound, the directing effect of the pyridine nitrogen and the electronic influence of the ester group are key factors in determining the site of functionalization. rsc.org

Table 1: Examples of C-H Functionalization Reactions on Pyridine Derivatives

Catalyst SystemReaction TypePosition(s) FunctionalizedSubstrate ScopeRef.
Palladium(II) acetate / Carboxylic acid ligandC-H ArylationC3, C4Pyridines with electron-withdrawing groups nih.gov
Rhodium(III) complexesC-H Alkylationortho to directing groupPyridines with directing groups beilstein-journals.org
Palladium(II) chloride / Hydrogen peroxideC-H Hydroxylationortho to pyridine nitrogen2-Phenylpyridines rsc.org
Copper(I) iodide / BaseC-H Alkylationortho to pyridine nitrogenPyridine ylides beilstein-journals.org

The development of these strategies allows for the synthesis of complex pyridine derivatives from simpler starting materials, which is highly valuable in medicinal chemistry and materials science. nih.govrsc.org Research continues to focus on expanding the scope of these reactions, improving their efficiency, and understanding the underlying mechanisms to achieve even greater control over selectivity. researchgate.net

Mechanistic Elucidation of Chemical Transformations Involving this compound

Detailed Reaction Pathway Analysis for Derivatization Reactions

The derivatization of this compound can proceed through various reaction pathways, largely dictated by the reagents and conditions employed. For instance, in palladium-catalyzed C-H functionalization reactions, a common mechanistic motif involves the coordination of the palladium catalyst to the pyridine nitrogen. beilstein-journals.org This initial coordination can direct the subsequent C-H activation step.

In the case of C3-arylation of pyridines, a proposed catalytic cycle involves the coordination of a Pd(II) species to the pyridine nitrogen, followed by the formation of a Pd(II) intermediate that interacts with the π-system of the pyridine ring. beilstein-journals.org This facilitates the activation of the C(3)-H bond to form an aryl-Pd(II) species. beilstein-journals.org Subsequent oxidative addition of an aryl halide leads to a Pd(IV) complex, which then undergoes reductive elimination to furnish the 3-arylpyridine product. beilstein-journals.org

Another example is the synthesis of fused thieno[3,2-d]thiazoles, where this compound can be used as a substrate. rsc.orgrsc.org A proposed mechanism for this transformation involves the initial formation of a polysulfide species from elemental sulfur. rsc.org This species then reacts with an iminobenzothiophene intermediate, which is generated from the reaction of an acetophenone (B1666503) oxime. rsc.org A series of cyclizations and sulfur-sulfur bond cleavages, followed by oxidation, leads to the final polyheterocyclic product. rsc.org

Studies on Intramolecular Rearrangements and Cyclization Mechanisms

This compound and its derivatives can undergo intramolecular rearrangements and cyclizations to form various heterocyclic systems. One notable example is the formation of quinolizinone derivatives. The intramolecular dearomative annulation of pyridylacetate derivatives can be promoted by hexafluoroisopropanol (HFIP) to access functionalized 3,4-dihydroquinolizin-2-ones. acs.orgnih.gov

The mechanism of such cyclizations often involves the activation of the pyridine ring or the side chain. For instance, in the synthesis of indolizine (B1195054) derivatives, a common strategy involves the Tschitschibabin reaction or 1,3-dipolar cycloadditions using pyridinium ylides. chim.it In a silver-catalyzed reaction of 2-pyridylacetates with terminal alkynes, a proposed mechanism involves the formation of a 2-pyridyl-substituted propargyl intermediate, which then undergoes cycloisomerization to form the indolizine ring. chim.it

Another example is the synthesis of thienopyridines. The reaction of this compound N-oxide with phosphoryl chloride can lead to the formation of chlorinated pyridine derivatives, which can then be used to construct thieno[2,3-b]pyridines. abertay.ac.ukabertay.ac.uk The initial N-oxide activation is crucial for the subsequent nucleophilic substitution and cyclization steps. abertay.ac.uk

Characterization of Key Intermediates and Transition States in Synthetic Pathways

The characterization of intermediates and transition states is crucial for understanding the detailed mechanism of a chemical reaction. In the context of reactions involving this compound, various spectroscopic and computational methods are employed.

For palladium-catalyzed C-H activation reactions, cyclopalladated intermediates have been proposed and in some cases isolated and characterized. rsc.orgnih.gov For example, in the reaction of 2-phenylpyridine, a cyclopalladium species is formed through chelate-directed C-H activation. rsc.org X-ray crystallography can provide definitive structural information for such intermediates. nih.gov

In the study of solvatochromism of 1,2,4-triazoline-3-thiones derived from pyridylacetate derivatives, UV-Vis spectroscopy is used to investigate the stabilization of the ground and transition states in different solvents. researchgate.net The observed batochromic or hypsochromic shifts provide insights into the relative stabilization of these states by solvent polarity and hydrogen bonding. researchgate.net

Computational methods, such as Density Functional Theory (DFT) calculations, are increasingly used to model reaction pathways and characterize the geometries and energies of transition states and intermediates that may be too transient to observe experimentally. beilstein-journals.org These calculations can help to rationalize observed regioselectivities and reaction outcomes. For instance, DFT calculations have been used to support the proposed mechanism for the C3-arylation of pyridine. beilstein-journals.org

Applications of Ethyl 3 Pyridylacetate As a Versatile Synthetic Building Block

Construction of Complex Nitrogenous Heterocyclic Frameworks

The unique combination of an ester functional group and a pyridine (B92270) nucleus makes ethyl 3-pyridylacetate (B8606304) and its derivatives ideal substrates for cyclization reactions, leading to a diverse array of fused heterocyclic systems.

Naphthyridines are a class of bicyclic heteroaromatic compounds containing two nitrogen atoms, which are recognized as important scaffolds in medicinal chemistry. Derivatives of pyridylacetate serve as crucial intermediates in the synthesis of various naphthyridine isomers.

For instance, the synthesis of 2,6-naphthyridines has been accomplished using ethyl 4-cyano-3-pyridylacetate, a closely related precursor. derpharmachemica.comcdnsciencepub.com A new method for synthesizing 2,6-naphthyridine (B1209661) involved the cyclization of 4-cyano-3-pyridylacetonitrile, which can be derived from ethyl 3-pyridylacetate N-oxide. cdnsciencepub.com This process includes steps like the action of hydrogen bromide, diazotization, and subsequent reactions to form the fused ring system. derpharmachemica.comcdnsciencepub.com Microwave-assisted synthesis has been reported as an eco-friendly and efficient method for these transformations, yielding the desired products in excellent yields. derpharmachemica.com

Furthermore, condensation reactions of o-halogenopyridinecarboxylic acids with β-dicarbonyl compounds, including ethyl acetoacetate (B1235776), have been shown to produce intermediates like ethyl 3-carboxy-2-pyridylacetate, which are then used to construct naphthyridine derivatives. rsc.orgrsc.org These intermediates can be cyclized with reagents such as ammonia (B1221849) or amines to yield substituted naphthyridinones. rsc.org A method for synthesizing 1,7-naphthyridine (B1217170) derivatives involves the cyclization of a compound derived from 2-chloro-3-amino-pyridine with an acrylate (B77674) compound, showcasing another pathway to this important scaffold. google.com

Indolizine (B1195054), a fused bicyclic heterocycle, and its derivatives possess a range of biological activities and are valuable targets in organic synthesis. While the synthesis of indolizines is a significant application for pyridylacetate derivatives, it is most prominently reported for the ethyl 2-pyridylacetate (B8455688) isomer rather than this compound. researchgate.netjbclinpharm.orgnih.gov The general strategy involves the reaction of the pyridylacetate with an α-haloketone or an alkyne. jbclinpharm.orgnih.gov For example, a silver-mediated reaction between ethyl 2-pyridylacetate and phenylacetylene (B144264) yields indolizine derivatives through a process of C-H functionalization and 5-endo-dig cyclization. nih.gov Another approach involves the iodine-mediated, base-controlled reaction between 2-(pyridin-2-yl)acetate derivatives and acrylic esters to selectively form 1,3-disubstituted indolizines. researchgate.net

The synthesis of other fused pyridine structures, such as pyrido[2,3-d]pyrimidines and pyrazolo-[3,4-b]-pyridines, often starts from substituted pyridine precursors. For example, 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile can be treated with ethyl acetoacetate to form pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.govresearchgate.net Efficient synthesis of various fused pyridine derivatives has also been achieved using thiamine (B1217682) hydrochloride as a green catalyst in aqueous media, involving the Knoevenagel condensation of an aldehyde and an active methylene (B1212753) compound, followed by cyclocondensation. rsc.org

Ethyl pyridylacetate is a key precursor for synthesizing molecules containing five-membered heterocyclic rings like 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. These moieties are often incorporated into larger molecules to modulate their biological activity. The synthetic pathway typically begins with the conversion of the ethyl ester to the corresponding hydrazide, pyridylacetohydrazide.

This hydrazide serves as a central intermediate. For the synthesis of 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole (B1194373) derivatives of ethyl 2-pyridylacetate, the pyridin-2-yl-acetohydrazide is first reacted with an appropriate aryl isothiocyanate to form N-substituted-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide derivatives (thiosemicarbazides). mdpi.com These thiosemicarbazide (B42300) intermediates can then be cyclized under different conditions to yield the desired heterocycles. mdpi.commdpi.com

Target HeterocycleReagent/Condition for Cyclization of ThiosemicarbazideReference
4-aryl-5-(pyridin-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 2N NaOH, reflux mdpi.com
N-aryl-5-(pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amine Concentrated H₂SO₄, room temperature mdpi.commdpi.com
N-aryl-5-(pyridin-2-ylmethyl)-1,3,4-oxadiazol-2-amine Iodine in boiling ethanol (B145695) or HgCl₂ mdpi.commdpi.com

This synthetic strategy demonstrates the utility of the pyridylacetate scaffold in accessing a diverse range of heterocyclic systems through a common intermediate. mdpi.comnih.gov

The pyridylacetate framework is also implicated in the synthesis of more complex, medicinally relevant structures, although often as a more distant precursor.

Pyrrolobenzothiadiazepines (PBTDs) and their analogues, pyrrolobenzodiazepines (PBDs), are of interest for their potential medical properties. hud.ac.uk In the synthesis of certain PBD conjugates, a key imidazopyridine precursor was derived from a multi-step reaction sequence that begins with ethyl-2-(2-pyridyl)acetate. hud.ac.ukresearchgate.net This involves the diazotization of the starting material to give ethyl 2-hydroxyimino-2-(2-pyridyl) acetate (B1210297), followed by catalytic hydrogenation and subsequent amide formation. researchgate.netnih.gov

Pyrrolizidines are another class of nitrogen-fused heterocycles. While their synthesis is an active area of research, direct synthetic routes starting from this compound are not prominently reported in the literature reviewed. hud.ac.uk

Indoles are among the most important heterocyclic structures in medicinal chemistry. derpharmachemica.com However, common synthetic methods for the indole (B1671886) core, such as the Fischer or Larock syntheses, typically start from aniline-based precursors. researchgate.netnih.gov The direct utilization of this compound as a primary building block for the de novo synthesis of the indole ring is not a commonly reported strategy. bhu.ac.inorganic-chemistry.org

A key transformation of pyridylacetates is their conversion into malonate derivatives, which are highly versatile intermediates. The preparation of α-(3-pyridyl)malonic esters has been reported through the nucleophilic aromatic substitution of a nitro group in methyl 3-nitro-4-pyridylcarboxylate with a malonic ester. researchgate.net The resulting α-(3-pyridyl) malonic ester product is a versatile intermediate, demonstrated by its use in forming a variety of new 3-alkylated pyridines and fused bis-heterocycles. researchgate.net

Another related approach involves the reaction of pyridine-N-oxides with activated methylene compounds like Meldrum's acid. acs.org This three-component synthesis of substituted pyridylacetic acid derivatives uses the Meldrum's acid derivative first as a nucleophile for substitution and subsequently as an electrophile to trigger ring-opening and decarboxylation, highlighting the dual reactivity that can be harnessed from such intermediates. acs.org

Role in Medicinal Chemistry Intermediate Synthesis and Drug Discovery

This compound and its derivatives are significant in medicinal chemistry, serving as starting materials for heterocyclic scaffolds with a wide spectrum of biological activities. The ability to readily construct complex molecules from this simple precursor makes it a valuable tool in drug discovery programs.

The various heterocyclic systems synthesized from pyridylacetate precursors are associated with significant pharmacological properties. For example, naphthyridines are known to act as DNA intercalators, giving them potential as anticancer and antimicrobial agents. derpharmachemica.com The triazole, thiadiazole, and oxadiazole moieties are also well-known pharmacophores. Novel derivatives of ethyl 2-pyridylacetate containing these rings have been synthesized and evaluated for their in vitro antimicrobial activity against various microorganisms and for their antiviral activity against HIV-1. mdpi.comnih.gov Similarly, derpharmachemica.comresearchgate.netCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrimidines, which can be synthesized using related precursors, have been tested for their antitumor activities against cancer cell lines. nih.gov

The table below summarizes the utility of pyridylacetate derivatives in synthesizing medicinally relevant heterocyclic cores.

Heterocyclic SystemSynthetic Approach from Pyridylacetate PrecursorAssociated Biological ActivityReference(s)
2,6-Naphthyridines Cyclization of ethyl 4-cyano-3-pyridylacetate derivativePotential anti-HIV/AIDS, antimalarial, antituberculosis derpharmachemica.com
1,2,4-Triazoles Conversion to hydrazide, then thiosemicarbazide, followed by cyclizationAntimicrobial, Antiviral (HIV-1) mdpi.comnih.gov
1,3,4-Thiadiazoles Conversion to hydrazide, then thiosemicarbazide, followed by cyclizationAntimicrobial, Antiviral (HIV-1) mdpi.comnih.gov
1,3,4-Oxadiazoles Conversion to hydrazide, then thiosemicarbazide, followed by cyclizationAntimicrobial, Antiviral (HIV-1) mdpi.comnih.gov
derpharmachemica.comresearchgate.netCurrent time information in Bangalore, IN.Triazolo[4,3-a]pyrimidines Three-component reaction with related precursorsAntitumor nih.gov
Pyrrolobenzodiazepine (PBD) Conjugates Multi-step synthesis of an imidazopyridine precursor from ethyl 2-pyridylacetatePotential anticancer hud.ac.ukresearchgate.net

This demonstrates that this compound is not merely a simple organic ester but a foundational building block for creating a diverse range of complex molecules with significant potential for therapeutic applications.

Precursor in the Development of Potential Pharmaceutical Lead Compounds (e.g., PDE4 Inhibitors, αvβ3/αvβ5 Integrin Dual Inhibitors)

The structural framework of this compound is a key component in the synthesis of targeted therapeutic agents. Its utility has been demonstrated in the creation of potent enzyme inhibitors.

A notable application is in the asymmetric synthesis of a potent and selective phosphodiesterase 4 (PDE4) inhibitor, identified as L-869,298. nih.govgoogle.com In this synthesis, the lithium enolate of this compound N-oxide serves as a crucial nucleophile. nih.govnih.gov It is used to displace a tosylate group in a chiral aryl-heteroaryl secondary tosylate, a reaction that proceeds with inversion of configuration and generates the required chiral trisubstituted methane (B114726) core of the target inhibitor. nih.gov This specific transformation highlights the utility of the this compound scaffold in constructing complex, stereochemically defined pharmaceutical compounds. nih.govnih.gov

Table 1: Key Reaction in the Synthesis of a PDE4 Inhibitor Precursor

Reactant 1Reactant 2Key TransformationProductSignificanceReference
Chiral aryl-heteroaryl secondary tosylateLithium enolate of this compound N-oxideStereoselective enolate alkylationChiral trisubstituted methane intermediateEstablishes the core stereocenter of the PDE4 inhibitor L-869,298 nih.gov

While this compound is a validated precursor for certain pharmaceutical classes like PDE4 inhibitors, its application in the synthesis of other important therapeutic targets, such as αvβ3/αvβ5 integrin dual inhibitors, is not prominently documented in scientific literature. Research on antagonists for these integrins, which are involved in conditions like tumor growth and angiogenesis, has primarily focused on other structural motifs, such as RGD-mimetic peptides and non-peptidic scaffolds designed to mimic key binding interactions. acsmedchem.org

Synthesis of Biologically Relevant Structural Analogs for Therapeutic Exploration

The reactivity of this compound allows for its use in the construction of diverse heterocyclic systems, which are widely explored for various biological activities. The pyridine ring and the active methylene group are sites for further chemical elaboration.

One such application involves the synthesis of fused polyheterocyclic structures. For instance, this compound has been used as a substrate in a multi-component reaction with acetophenone (B1666503) oxime acetate and elemental sulfur to produce 2-(Pyridin-3-yl)benzo google.comnih.govthieno[3,2-d]thiazole. This metal-free method provides a convenient route to complex, sulfur-containing aromatic systems that are of interest in medicinal chemistry.

Furthermore, this compound can be converted into other useful synthetic intermediates. A key example is its transformation into ethyl 2-diazo-2-(pyridin-3-yl) acetate. The synthesis involves reacting this compound with p-acetamidobenzenesulfonyl azide (B81097) (p-ABSA) in the presence of a base like DBU. The resulting diazo compound is a highly versatile reagent for generating a wide array of molecular structures for therapeutic exploration through various subsequent reactions.

Design and Development of Catalytic Ligands and Coordination Complexes

The pyridine nitrogen and the carboxylate group (upon hydrolysis) of the 3-pyridylacetate structure provide potential coordination sites for metal ions, making it and its analogs interesting candidates for the design of ligands in coordination chemistry and organometallic catalysis.

Exploration of this compound and its Analogs in Coordination Chemistry

The hydrolyzed form of this compound, 3-pyridylacetic acid (3-PAA), has been successfully employed as a ligand to construct novel lanthanide-based coordination complexes. In a notable study, a series of dinuclear lanthanide complexes with the general formula [Ln₂(3-PAA)₄(μ-Cl)₂(phen)₄] were synthesized using 3-PAA and the auxiliary ligand 1,10-phenanthroline (B135089) (phen). This work represents the first reported examples of lanthanide complexes built from the 3-PAA ligand.

These complexes exhibit fascinating properties dependent on the specific lanthanide ion used. The gadolinium (Gd) complex shows a significant magnetocaloric effect (MCE), while the dysprosium (Dy) complex displays single-molecule magnet (SMM) behavior. The europium (Eu) and terbium (Tb) analogs exhibit strong characteristic luminescence, indicating efficient energy transfer from the organic ligands to the metal centers. This research opens avenues for creating new functional materials based on 3-pyridylacetate ligands.

Table 2: Properties of Lanthanide Complexes with 3-Pyridylacetic Acid (3-PAA) Ligands

Complex FormulaLanthanide Ion (Ln)Key PropertySignificanceReference
[Gd₂(3-PAA)₄(μ-Cl)₂(phen)₄]Gadolinium (Gd)Magnetocaloric EffectPotential for magnetic refrigeration applications
[Dy₂(3-PAA)₄(μ-Cl)₂(phen)₄]Dysprosium (Dy)Single-Molecule Magnet (SMM) BehaviorPotential for high-density data storage and quantum computing
[Eu₂(3-PAA)₄(μ-Cl)₂(phen)₄]Europium (Eu)Strong LuminescenceApplications in optical devices and bio-imaging
[Tb₂(3-PAA)₄(μ-Cl)₂(phen)₄]Terbium (Tb)Strong LuminescenceApplications in optical devices and bio-imaging

Application in Ligand Design for Organometallic Catalysis (e.g., Palladium-Catalyzed Aerobic Oxidation of Alcohols)

In the design of ligands for catalysis, the specific arrangement of donor atoms is critical for the stability and activity of the resulting metal complex. The pyridyl-acetate scaffold is of great interest in this field, particularly for palladium-catalyzed reactions. However, the positional isomerism of the acetate group on the pyridine ring dramatically influences the ligand's effectiveness in certain catalytic systems.

For the aerobic oxidation of alcohols, well-defined palladium complexes featuring bidentate (N,O) pyridine-carboxylate ligands have proven to be efficient catalysts. Specifically, ligands like 2-pyridylacetate are highly effective. The nitrogen atom of the pyridine ring and the oxygen from the nearby carboxylate group chelate to the palladium center, forming a stable five-membered ring. This bidentate coordination stabilizes the palladium complex throughout the catalytic cycle and provides an appropriate electronic and steric environment for the key steps of the reaction, such as β-hydride elimination.

In contrast, this compound is not utilized as a primary ligand in this specific application. Its structure, with the acetate group at the 3-position, prevents the formation of a stable, small-ring chelate with a single metal center. While it can coordinate to a metal through its pyridine nitrogen, it acts as a monodentate or, at best, a bridging ligand rather than the compact bidentate chelating agent required for this type of catalysis. This distinction underscores a key principle in ligand design: subtle changes in molecular geometry, such as the position of a functional group, can lead to profound differences in coordination behavior and, consequently, catalytic performance.

Biological Activity and Mechanistic Studies of Ethyl 3 Pyridylacetate Derivatives

Structure-Activity Relationship (SAR) Investigations of Synthesized Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of ethyl 3-pyridylacetate (B8606304), SAR analyses have been crucial in optimizing their therapeutic potential.

Investigations into a series of eticlopride-based bitopic ligands for dopamine (B1211576) D2/D3 receptors revealed that modifications to the core structure significantly impact binding affinities. For instance, removing the N-ethyl substituent from the pyrrolidine (B122466) ring of eticlopride (B1201500) analogues led to a substantial 19-fold decrease in affinity for the D2 receptor and a 4-fold decrease for the D3 receptor nih.gov. Further studies showed that expanding the pyrrolidine ring or adding small N-alkyl groups was detrimental to binding nih.gov. However, the introduction of a linker and a secondary pharmacophore (SP) improved affinities. Notably, O-alkylated analogues demonstrated higher binding affinities compared to their N-alkylated counterparts nih.gov.

In the context of anticancer agents, SAR analysis of azatetracyclic derivatives derived from benzo[f]quinolines highlighted specific structural requirements for optimal activity. For one type of cycloadduct (Type A), the highest potency was achieved with an unsubstituted position (R1 = H) and an azido (B1232118) substitution (R2 = N3) mdpi.com. Conversely, for another series (Type B), a methyl-substituted monobrominated derivative demonstrated the most significant activity across various cancer cell lines mdpi.com. This indicates that subtle changes in substitution patterns can dramatically alter the cytotoxic profile and selectivity of these compounds.

Furthermore, in the development of Tpl2 kinase inhibitors, SAR studies of thieno[3,2-d]pyrimidines have been reported, suggesting that different substitution patterns can lead to a flipped binding mode within the kinase's active site nih.gov.

In Vitro and In Vivo Biological Evaluations of Derived Compounds

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Derivatives of ethyl 3-pyridylacetate have been explored for this purpose, yielding compounds with significant antibacterial and antifungal properties.

A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for their in vitro antibacterial activity against several Gram-positive bacteria. Compounds 21b, 21d, 21e, and 21f showed potent activity, comparable to the antibiotic linezolid (B1675486), against strains such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis nih.gov. One of the most promising compounds, 21d , also exhibited a significant, concentration-dependent inhibition of biofilm formation and showed less propensity for inducing drug resistance over 15 days compared to linezolid nih.gov.

Similarly, new coumarin-incorporated pyridine-3-carbonitrile (B1148548) derivatives were synthesized and screened for their antibacterial activity using the tube dilution method. Many of these compounds showed promising Minimum Inhibitory Concentration (MIC) values when compared against the standard drug, Cephalosporin journaljpri.com. Another study detailed the synthesis of an analog of nalidixic acid, 1-ethyl-1,4-dihydro-4-oxo-7-(1-pyrryl)quinoline-3-carboxylic acid , which demonstrated significant activity against both gram-positive and gram-negative bacteria, outperforming nalidixic, piromidic, and pipemidic acids nih.gov.

The table below summarizes the Minimum Inhibitory Concentrations (MICs) for selected 3-(pyridine-3-yl)-2-oxazolidinone derivatives nih.gov.

CompoundS. aureus (ATCC25923)S. pneumoniae (ATCC49619)E. faecalis (ATCC29212)B. subtilis (ATCC6633)S. xylosus (ATCC35924)
21b 21222
21d 10.5111
21e 21212
21f 21222
Linezolid 20.5212
MIC values are expressed in µg/mL.

Derivatives originating from pyridine (B92270) structures have shown significant promise as antiviral agents, particularly as inhibitors of the human immunodeficiency virus type 1 (HIV-1). Research has focused on their ability to target key viral enzymes like reverse transcriptase (RT).

Pyridinone derivatives have been identified as specific inhibitors of HIV-1 RT. Compounds such as L-697,639 (3-[[ (4,7-Dimethyl-1,3-benzoxazol-2-yl) methyl]amino ]-5-ethyl-6-methylpyridin-2(1H)-one) and L-697,661 (3-[[ (4,7-dichloro-1,3-benzoxazol-2-yl) methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one) demonstrated potent inhibition of HIV-1 RT with IC50 values in the nanomolar range nih.gov. In cell cultures, these compounds inhibited the spread of HIV-1 infection by over 95% at concentrations between 12-200 nM nih.gov.

Another study on phenyl ethyl thiourea (B124793) (PET) derivatives showed that compounds with a chlorine atom at the 2 or 4 position of the phenyl ring had a positive effect on anti-HIV activity core.ac.uk. The O-ethyl derivatives 2a and 2c were slightly more active than their corresponding hydroxyl counterparts, suggesting that a hydrophobic linker is favorable for antiviral efficacy core.ac.uk.

The table below presents the anti-HIV-1 activity of selected PET derivatives core.ac.uk.

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
1a 118.08>297.29>2.5
1c 166.25>314.15>1.9
2a 67.05>277.45>4.1
2c 69.48>291.26>4.2
EC50: 50% effective concentration. CC50: 50% cytotoxic concentration.

The pyridine nucleus is a key structural feature in numerous anticancer agents. ijper.org this compound derivatives have been developed into various heterocyclic systems that exhibit potent anti-proliferative activity against a range of cancer cell lines.

A series of pyridine-ureas were synthesized and evaluated for their anticancer activity. Compound 8e was found to be the most potent derivative against the MCF-7 breast cancer cell line, with an IC50 value of 0.22 μM, making it 8.7 times more active than Doxorubicin and 20 times more active than Sorafenib in the same assay nih.gov. Pyridines 8b and 8e also showed inhibitory activity against VEGFR-2 with IC50 values of 5.0 µM and 3.93 µM, respectively nih.gov.

In another study, 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives showed moderate cytotoxic activity against several cancer cell lines, including MCF-7 (breast), K562 (leukemia), and SaOS2 (osteosarcoma) nih.gov. Additionally, novel hybrids of 1,6-diazaphenothiazine and 1,2,3-triazole demonstrated extremely promising anticancer activity. Compound 19 , featuring a p-chlorobenzyl substituent, had an IC50 value of 0.25 µM against the A549 lung cancer cell line mdpi.com. Similarly, compound 38 , a 3,6-diazaphenothiazine hybrid, also showed a potent IC50 of 0.25 µM against both Caco-2 (colorectal) and A549 cell lines mdpi.com.

The table below highlights the in vitro cytotoxicity of selected pyridine derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
8e MCF-7 (Breast)0.22 nih.gov
8n MCF-7 (Breast)1.88 nih.gov
19 A549 (Lung)0.25 mdpi.com
25 A549 (Lung)1.82 mdpi.com
32 Caco-2 (Colorectal)0.26 mdpi.com
32 A549 (Lung)0.26 mdpi.com
38 Caco-2 (Colorectal)0.25 mdpi.com
38 A549 (Lung)0.25 mdpi.com

Derivatives of this compound have also been investigated as inhibitors of key enzymes involved in inflammation and other pathological processes.

Tpl2 Kinase Inhibitors: Tumor progression locus 2 (Tpl2), also known as MAP3K8, is a kinase that plays a role in inflammatory responses and cancer progression. A 3-pyridylmethylamino analog was identified as a selective Tpl2 inhibitor with an IC50 of 50 nM selleckchem.com. A series of thieno[3,2-d]pyrimidines have also been developed as potent Tpl2 kinase inhibitors nih.gov.

Urease Inhibition: Urease is a nickel-dependent enzyme whose activity is linked to pathologies caused by bacteria like Helicobacter pylori, including gastric ulcers and cancer mdpi.comnih.gov. Novel pyridine carboxamide derivatives have been synthesized and tested for their urease inhibitory potential. The presence of electron-withdrawing groups on the pyridine ring enhanced inhibitory activity, with one bromo-substituted derivative showing an IC50 value of 3.13 µM against urease, which was significantly more potent than the standard inhibitor, thiourea (IC50 = 21.11 µM) mdpi.com.

COX Inhibition: Some 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been evaluated for their anti-inflammatory activity via inhibition of cyclooxygenase (COX) enzymes. Compound 3f exhibited 2-fold selectivity for COX-2 over COX-1, with IC50 values of 9.2 µmol/L and 21.8 µmol/L, respectively nih.gov.

The table below shows the urease inhibition data for selected pyridine carboxamide derivatives mdpi.com.

CompoundSubstitution PatternIC50 (µM)
Derivative 1 ortho-Br (carbothioamide)3.13 ± 0.034
Derivative 2 ortho-OCH3 (carbothioamide)4.21 ± 0.022
Derivative 3 ortho-F (carbothioamide)4.93 ± 0.012
Derivative 4 ortho-OCH3 (carboxamide)5.52 ± 0.072
Thiourea (Standard) -21.11 ± 0.12

The versatility of the this compound scaffold has allowed for its use in developing compounds targeting a variety of other therapeutic targets.

Dopamine Receptor Ligands: As mentioned in the SAR section, eticlopride analogues derived from pyridine-containing structures have been extensively studied as bitopic ligands for dopamine D2 and D3 receptors, which are important targets for antipsychotic medications nih.gov.

Carbonic Anhydrase Inhibitors: The ureido benzenesulfonamide (B165840) derivative SLC-0111 , which contains a pyridine-like structure, is in clinical trials as an anticancer drug that selectively inhibits transmembrane isoforms of human carbonic anhydrase (hCA IX/XII) nih.gov.

Phosphodiesterase-3 Inhibitors: Novel pyridine derivatives have also been synthesized and evaluated as potential inhibitors of phosphodiesterase-3, a target for cardiovascular drugs nih.gov.

The diverse biological activities demonstrated by these varied heterocyclic systems underscore the importance of this compound as a foundational building block in medicinal chemistry.

Biochemical Applications and Reagent Utility in Life Science Research

Derivatives of this compound have emerged as valuable tools in life science research, primarily due to their ability to selectively interact with specific biological targets. Their utility spans from serving as starting materials for the synthesis of complex bioactive molecules to their direct use as probes in biochemical assays.

One of the most significant applications of this compound is as a key intermediate in the synthesis of piperidinyl alkanoic acid derivatives. These derivatives have been identified as potent and effective antagonists of the α4β1 integrin. acs.org Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in various physiological and pathological processes, including inflammation and immune responses. The ability to generate specific antagonists for α4β1 integrin allows researchers to investigate its role in these processes in detail.

The versatility of the this compound core structure allows for the systematic modification and generation of a library of derivatives. This chemical diversity is instrumental in structure-activity relationship (SAR) studies, where researchers can correlate specific structural features with biological activity. For instance, while not direct derivatives of the 3-pyridylacetate isomer, studies on related pyridine-containing compounds have demonstrated a wide range of biological activities, including antimicrobial and antiviral properties. This highlights the potential for developing novel biochemical probes from the this compound scaffold to investigate various biological pathways.

Below is a table summarizing the utility of this compound derivatives as biochemical reagents:

Application AreaSpecific UseResearch Focus
Integrin Biology Synthesis of α4β1 integrin antagonistsInvestigating the role of α4β1 in cell adhesion, inflammation, and autoimmune diseases.
Drug Discovery Scaffold for combinatorial chemistryGeneration of diverse compound libraries for high-throughput screening against various biological targets.
Chemical Biology Development of chemical probesElucidation of biological pathways and identification of novel drug targets.

Elucidation of Mechanism of Action and Identification of Biological Targets

The primary and most well-documented biological target of derivatives synthesized from this compound is the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). The antagonism of this integrin by piperidinyl alkanoic acid derivatives represents a key mechanism of action with significant therapeutic implications.

The α4β1 integrin is expressed on the surface of leukocytes and plays a critical role in their adhesion to the vascular endothelium and subsequent migration into tissues during an inflammatory response. The interaction between α4β1 and its endothelial ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), is a crucial step in this process. By blocking this interaction, this compound-derived antagonists can effectively inhibit the recruitment of inflammatory cells to sites of inflammation.

The molecular mechanism of antagonism involves the binding of these small molecule derivatives to the α4β1 integrin, thereby preventing its interaction with VCAM-1. While the precise binding site and molecular interactions for derivatives directly synthesized from this compound are a subject of ongoing research, studies on other small-molecule α4β1 antagonists provide valuable insights. It is understood that a key interaction involves a carboxylate group on the antagonist binding to a divalent cation in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin α4 subunit. This interaction is crucial for the high-affinity binding of the natural ligands and is competitively inhibited by the antagonists.

The following table details the mechanism of action of this compound-derived integrin antagonists:

Biological TargetMolecular MechanismCellular EffectPhysiological Consequence
α4β1 Integrin (VLA-4) Competitive inhibition of the interaction between α4β1 and VCAM-1.Prevention of leukocyte adhesion to vascular endothelium.Reduction of inflammatory cell infiltration into tissues.
Binding to the MIDAS of the α4 subunit.Disruption of the integrin's ability to bind its natural ligand.Attenuation of the inflammatory cascade.

Advanced Characterization and Analytical Methodologies for Derived Compounds

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the intricate molecular architecture of Ethyl 3-pyridylacetate (B8606304) derivatives. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms, the nature of functional groups, and the electronic environment within the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For derivatives of Ethyl 3-pyridylacetate, ¹H and ¹³C NMR provide definitive information on the carbon-hydrogen framework.

In the ¹H NMR spectrum of the parent this compound, the protons of the ethyl group typically appear as a triplet around 1.26 ppm (CH₃) and a quartet around 4.16 ppm (CH₂), with a coupling constant (J) of approximately 7.2 Hz. The methylene (B1212753) protons adjacent to the pyridine (B92270) ring (CH₂) resonate as a singlet around 3.62 ppm. The protons on the pyridine ring itself produce a complex multiplet pattern in the aromatic region (7.2-8.6 ppm).

When substituents are introduced to the pyridine ring or the acetate (B1210297) moiety is modified, these chemical shifts and splitting patterns change predictably. For instance, in a series of Ethyl (E)-3-(2-(sulfonylimino)pyridin-1(2H)-yl)acrylate derivatives, the protons' chemical shifts provide clear evidence of the structural modification. The use of 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would further allow for the unambiguous assignment of all proton and carbon signals by revealing proton-proton and proton-carbon correlations over two and three bonds, respectively.

Table 1: ¹H and ¹³C NMR Spectral Data for Selected this compound Derivatives
CompoundKey ¹H NMR Data (δ, ppm) in CDCl₃Key ¹³C NMR Data (δ, ppm) in CDCl₃
Ethyl (E)-3-((Z)-2-((methylsulfonyl)imino)pyridin-1(2H)-yl)acrylate (4q) 8.45 (d, 1H), 7.70 (d, 1H), 7.58 (d, 1H), 7.48 (t, 1H), 6.52 (t, 1H), 6.11 (d, 1H), 4.25-4.31 (m, 2H), 3.10 (s, 3H), 1.33 (t, 3H)164.9, 155.0, 140.5, 140.2, 133.4, 119.7, 114.0, 110.8, 61.5, 43.2, 14.3
Ethyl (E)-3-((Z)-2-((benzylsulfonyl)imino)pyridin-1(2H)-yl)acrylate (4u) 8.38 (d, 1H), 7.53 (d, 2H), 7.37-7.43 (m, 3H), 7.26 (s, 2H), 6.47 (t, 1H), 6.08 (d, 1H), 4.31-4.36 (m, 4H), 1.37 (t, 3H)164.7, 155.2, 140.6, 140.3, 134.2, 133.5, 132.6, 131.0, 129.8, 129.5, 128.5, 119.5, 114.5, 111.0, 61.5, 60.4, 14.4

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For this compound, the electron ionization (EI) mass spectrum shows a molecular ion [M]⁺ peak at an m/z (mass-to-charge ratio) of 165, corresponding to its molecular weight (C₉H₁₁NO₂).

The fragmentation pattern provides a molecular fingerprint. Key fragments for this compound include:

m/z 92: Loss of the ethoxycarbonyl group (•COOEt), leaving the pyridylmethyl radical cation.

m/z 120: Loss of the ethoxy radical (•OEt).

m/z 136: Loss of an ethyl radical (•CH₂CH₃).

When analyzing derivatives, high-resolution mass spectrometry (HRMS) is employed to determine the elemental composition with high precision, confirming the molecular formula. For instance, the derivative Ethyl (E)-3-((Z)-2-((methylsulfonyl)imino)pyridin-1(2H)-yl)acrylate (C₁₁H₁₄N₂O₄S) would have a calculated [M+H]⁺ ion that can be experimentally verified to several decimal places. The fragmentation patterns of derivatives are also altered; the stability of the pyridine ring often leads to fragments where the ring remains intact, while modifications to the side chain produce characteristic losses.

Table 2: Key Mass Spectrometry Fragments for this compound
m/zProposed Fragment IdentityDescription of Loss
165[C₉H₁₁NO₂]⁺Molecular Ion (M⁺)
136[M - C₂H₅]⁺Loss of ethyl group
120[M - OC₂H₅]⁺Loss of ethoxy group
92[M - COOC₂H₅]⁺Loss of ethoxycarbonyl group

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

Key vibrational frequencies include:

A strong, sharp absorption band around 1735 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration of the ester group.

Bands in the 3000-3100 cm⁻¹ region corresponding to aromatic C-H stretching on the pyridine ring.

Bands in the 2850-2980 cm⁻¹ region due to aliphatic C-H stretching of the ethyl and methylene groups.

A C-O stretching vibration for the ester group typically observed around 1250-1230 cm⁻¹ .

For derivatives, the appearance of new bands or shifts in existing ones provides direct evidence of chemical transformation. For example, the synthesis of an amide derivative from the ester would be confirmed by the disappearance of the ester C-O stretch and the appearance of N-H stretching bands (around 3200-3400 cm⁻¹) and a shift in the carbonyl (C=O) frequency. The IR spectrum of Ethyl (E)-3-((Z)-2-((tosylimino)pyridin-1(2H)-yl)acrylate shows characteristic peaks at 1715 cm⁻¹ (C=O), 1638 cm⁻¹ (C=C), and 1369 and 1169 cm⁻¹ (S=O stretches from the tosyl group).

Table 3: Characteristic IR Frequencies for this compound Derivatives
CompoundC=O Stretch (cm⁻¹)C=C Stretch (cm⁻¹)Other Key Stretches (cm⁻¹)
Ethyl (E)-3-((Z)-2-((tosylimino)pyridin-1(2H)-yl)acrylate (4a) 171516381369, 1169 (SO₂)
Ethyl (E)-3-((Z)-2-((methylsulfonyl)imino)pyridin-1(2H)-yl)acrylate (4q) 171516381371, 1173 (SO₂)
Ethyl (E)-3-((Z)-2-((benzylsulfonyl)imino)pyridin-1(2H)-yl)acrylate (4u) 171716391275, 1099 (SO₂)

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for analyzing compounds with conjugated systems (alternating single and multiple bonds). The pyridine ring in this compound contains a π-electron system that absorbs in the UV region.

Modification of the molecular structure, especially the extension of conjugation, leads to a bathochromic shift (a shift to longer wavelengths, λ_max). For example, the synthesis of derivatives where the acetate side chain is modified to create a larger conjugated system results in significant changes in the UV-Vis spectrum. A study on Ethyl (E)-3-(2-(imino)pyridin-1(2H)-yl)acrylate derivatives, which possess an extended π-system, reported absorption maxima (λ_max) in the range of 390-440 nm, indicating significant electronic conjugation. The specific λ_max value is sensitive to the substituents on both the pyridine and the imino groups, providing insight into the electronic structure of the molecule.

X-ray Crystallography for Definitive Solid-State Structure and Stereochemical Assignments

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of atoms in the crystal lattice. This provides unambiguous information on bond lengths, bond angles, and absolute stereochemistry.

For derivatives of this compound that are crystalline solids, this technique can be used to confirm their molecular structure and stereochemical configuration. For example, in a study of related 3-substituted pyridine derivatives, 4-[(Pyridin-3-yl)diazenyl]morpholine and 1-[(Pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline, single-crystal X-ray diffraction was used to unequivocally determine their structures. The analysis revealed detailed geometric parameters, such as the planarity of the pyridine ring and the dihedral angles between different parts of the molecule. This level of detail is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the solid state.

Chromatographic Methods for Purification, Isolation, and Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation, purification, and purity analysis of this compound and its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. It is frequently used for assessing the purity of the final product, with commercial suppliers often guaranteeing a purity of >98.0% as determined by GC.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both purification (preparative HPLC) and analysis (analytical HPLC) of a wide range of derivatives, including those that are less volatile or thermally sensitive.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. For instance, in the synthesis of Ethyl (E)-3-(2-(imino)pyridin-1(2H)-yl)acrylate derivatives, TLC was used to track the reaction, with specific R_f (retardation factor) values reported in a given solvent system (e.g., R_f = 0.4 in 3:2 v/v ethyl acetate/petroleum ether). This value indicates the relative polarity of the compound and helps in developing methods for its purification by column chromatography.

Development and Validation of Analytical Methods for Research Purity and Quantification

The rigorous assessment of purity and the precise quantification of novel compounds derived from this compound are paramount in chemical research and development. To ensure the reliability and reproducibility of scientific findings, robust analytical methods must be developed and validated. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalently employed techniques for these purposes, often coupled with mass spectrometry (MS) for enhanced specificity and sensitivity. The validation of these methods is performed in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), to demonstrate their suitability for the intended application.

The development of an analytical method for a new derivative of this compound begins with the selection of the appropriate chromatographic technique. The physicochemical properties of the analyte, such as its polarity, volatility, and thermal stability, are key determinants in this choice. For many non-volatile and thermally labile derivatives, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Method development involves a systematic optimization of chromatographic conditions to achieve a satisfactory separation of the main compound from any impurities or degradation products. Key parameters that are optimized include:

Column: The selection of the stationary phase (e.g., C18, C8) and column dimensions is critical for achieving the desired resolution.

Mobile Phase: The composition of the mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol), is adjusted to control the retention and elution of the analytes. The pH of the aqueous phase can also be manipulated to optimize the peak shape of ionizable compounds.

Flow Rate: The flow rate of the mobile phase influences the analysis time and the efficiency of the separation.

Detection Wavelength: For UV detection, the wavelength is selected to provide the maximum absorbance for the analyte of interest, thereby ensuring high sensitivity.

Once the optimal chromatographic conditions are established, the method is subjected to a rigorous validation process to confirm its performance characteristics. The validation parameters typically assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Forced degradation studies, where the compound is exposed to stress conditions like acid, base, oxidation, heat, and light, are often performed to demonstrate the stability-indicating nature of the method. The method should be able to separate the main peak from any degradation products formed.

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of solutions of the analyte at different known concentrations. The data are then plotted as peak area versus concentration, and a linear regression analysis is performed. A high correlation coefficient (r²) is indicative of a linear relationship.

Range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix (spiked samples) and the percentage of the analyte recovered is calculated.

Precision of an analytical method is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The following tables present representative data from the validation of a hypothetical RP-HPLC method for a novel derivative of this compound.

Table 1: Optimized Chromatographic Conditions for a Derived Pyridine Compound

ParameterCondition
Instrument Agilent HPLC with Diode Array Detector
Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.025 M KH₂PO₄ buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 265 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 10 minutes

Table 2: System Suitability Test Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.15
Theoretical Plates ≥ 20005800
% RSD of Peak Area (n=6) ≤ 1.0%0.45%

Table 3: Linearity and Range Data

Concentration (µg/mL)Mean Peak Area (n=3)
10150234
25375589
50751234
751126879
1001502506
Linearity Range 10 - 100 µg/mL
Regression Equation y = 15012x + 189
Correlation Coefficient (r²) 0.9998

Table 4: Accuracy (Recovery) Study Results

Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL)% Recovery% RSD (n=3)
804039.899.50.52
1005050.3100.60.41
1206059.799.50.65

Table 5: Precision Study Results

PrecisionConcentration (µg/mL)Mean Peak Area (n=6)% RSD
Repeatability (Intra-day) 507523450.55%
Intermediate Precision (Inter-day) 507509870.78%

Table 6: LOD and LOQ Values

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.15
Limit of Quantitation (LOQ) 0.45

The results presented in these tables demonstrate that the hypothetical analytical method is specific, linear, accurate, precise, and sensitive for the quantification of the this compound derivative. Such a validated method is crucial for ensuring the quality and consistency of the compound in research settings, allowing for reliable data to be generated in subsequent studies.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-pyridylacetate, and how can reaction conditions be optimized?

this compound is commonly synthesized via condensation reactions. One validated method involves reacting sodium hydride (55% dispersion) with this compound in benzene under reflux, followed by ethyl formate addition at 15°C. This yields Ethyl 2-Formyl-2-(3-pyridyl)acetate with an 80% yield after recrystallization . Optimization requires strict temperature control (5–15°C) to minimize side reactions and ensure purity >97% . Alternative routes using pyridylacetic acid esterification with ethanol under acidic catalysis are also reported, but yields depend on solvent choice (e.g., toluene for azeotropic water removal) .

Q. How should researchers characterize this compound to confirm purity and structural integrity?

Key characterization methods include:

  • NMR Spectroscopy : 1H^1H-NMR peaks at δ 1.20 (t, CH3_3), 4.13 (q, CH2_2), and aromatic protons between δ 7.33–8.55 confirm the pyridyl and ester moieties .
  • IR Spectroscopy : Absorbance at 1702 cm1^{-1} (ester C=O) and 2470 cm1^{-1} (enol form) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity, while GC-MS identifies volatile impurities .
  • Physical Properties : Density (1.086 g/mL at 25°C) and refractive index (n20D_{20}^D = 1.500) should match literature values .

Q. What are the stability considerations for storing this compound?

The compound is hygroscopic and sensitive to light. Storage under inert atmosphere (argon or nitrogen) at room temperature in amber glass vials is recommended. Degradation products (e.g., hydrolyzed pyridylacetic acid) can form if exposed to moisture, detectable via 1H^1H-NMR δ 8.02 (enol proton) .

Advanced Research Questions

Q. How does this compound participate in enantioselective synthesis, and what are the mechanistic implications?

The lithium enolate of this compound N-oxide undergoes stereospecific displacement with chiral aryl-heteroaryl tosylates, yielding trisubstituted methanes with inversion of configuration. This reaction is critical for synthesizing PDE4 inhibitors like L-869,297. Mechanistic studies suggest a single-electron transfer (SET) pathway, supported by DFT calculations and kinetic isotope effects .

Q. What contradictions exist in spectroscopic data for this compound derivatives, and how can they be resolved?

Discrepancies in 1H^1H-NMR chemical shifts (e.g., δ 8.02 for enolic protons) may arise from tautomerism between keto and enol forms, influenced by solvent polarity. In DMSO-d6_6, the enol form dominates, while CDCl3_3 favors the keto form. Researchers should standardize solvent systems and compare data across multiple sources .

Q. How can this compound be utilized in constructing heterocyclic scaffolds with medicinal relevance?

The active methylene group enables cyclocondensation with electrophiles:

  • Thiophene Synthesis : Reacting with carbon disulfide under basic conditions forms ketene dithioacetals, which cyclize to 3-pyridyl-substituted thiophenes .
  • Piperidine Derivatives : Catalytic hydrogenation of the pyridine ring yields 3-vinylpiperidine, a precursor for alkaloid analogs .
  • Salicylate Derivatives : Condensation with ethyl phenylpropiolate produces polysubstituted salicylates, potential kinase inhibitors .

Q. What are the limitations of using this compound in large-scale reactions?

Challenges include:

  • Byproduct Formation : Excess NaH in synthesis can lead to over-alkylation; stoichiometric control and quenching with ice-cold HCl are critical .
  • Purification Difficulty : Silica gel chromatography is required for isolating pure products due to polar byproducts .
  • Safety : The compound is classified as a respiratory irritant (H335); use fume hoods and personal protective equipment (PPE) .

Methodological Recommendations

  • Data Reproducibility : Include raw NMR/IR spectra in supplementary materials and cite instrument models (e.g., Bruker 400 MHz NMR) .
  • Statistical Analysis : Report yield variations (±5%) across triplicate experiments and use ANOVA for comparing synthetic routes .
  • Literature Comparison : Contrast synthetic yields and spectral data with prior studies (e.g., CAS Common Chemistry vs. DTP/NCI entries) .

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Feasible Synthetic Routes

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Reactant of Route 1
Ethyl 3-pyridylacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-pyridylacetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.